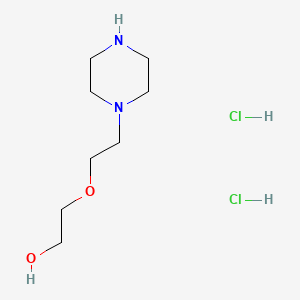

2-(2-(Piperazin-1-yl)ethoxy)ethanol-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

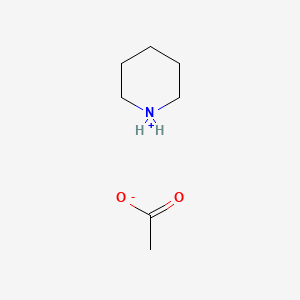

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride, also known as 2-(2-piperazinylethoxy)ethanol dihydrochloride, is a derivative of piperazine. It is a white crystalline solid with a melting point of 155-156°C and a molecular weight of 218.24 g/mol. It is insoluble in water, but soluble in ethanol and diethyl ether. 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is used in a variety of scientific research applications including drug synthesis, drug screening, and drug delivery.

Wissenschaftliche Forschungsanwendungen

Fluoroquinolon-Ersatz

Diese Verbindung wurde als Ersatz für das Antibiotikum Ciprofloxacin synthetisiert, das gegen bestimmte Bakterien unwirksam geworden ist . Es ist ein bifunktionales Molekül, wobei ein Teil als Fluoroquinolon .

Metabolit von Hydroxyzin

Es ist ein Hauptmetabolit von Hydroxyzin, der eine hohe spezifische Affinität für den Histamin-H1-Rezeptor aufweist . Es wird zur Behandlung von Allergien, Heuschnupfen, Angioödemen und Urtikaria eingesetzt .

Synthese anderer Verbindungen

Diese Verbindung wird zur Synthese einer Vielzahl anderer Verbindungen verwendet, darunter solche mit komplexen Strukturen . Beispielsweise wird es bei der Synthese von 2-(4-(2-Nitro-4-(Trifluormethyl)phenyl)piperazin-1-yl)ethanol und 5-{4-[2-(2-{[(tert-Butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidin-2-carbonsäure verwendet .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird diese Verbindung als Sekundärstandard für die Titrationsanalyse verwendet .

Herstellungsprozess

Die Verbindung wird durch Alkylierung von Piperazin-N-Monocarbonsäure mit 2-(2-Halogen)ethoxy)-ethanol unter Decarboxylierung erhalten, und optional in ein Dihydrohalogenid-Salz mit einer Halogenwasserstoffsäure umgewandelt .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various receptors, including histamine h1 receptors

Mode of Action

It’s possible that the compound interacts with its targets in a manner similar to related compounds, potentially leading to changes in cellular signaling or function

Biochemical Pathways

Based on the potential interaction with histamine h1 receptors , it’s plausible that the compound could influence pathways related to inflammation, allergic responses, and other physiological processes regulated by histamine

Result of Action

Based on the potential interaction with histamine H1 receptors , it’s possible that the compound could influence cellular responses to histamine, potentially affecting processes like inflammation and allergic reactions

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H1 receptors, which are involved in allergic responses . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in inflammatory responses . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways . The compound’s ability to modulate enzyme activity is particularly significant in its biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell . Understanding these pathways is essential for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its effectiveness.

Subcellular Localization

The subcellular localization of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can affect its activity and function, as it needs to reach its target sites to exert its effects.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride involves the reaction of 2-(2-chloroethoxy)ethanol with piperazine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-(2-chloroethoxy)ethanol", "piperazine", "base", "hydrochloric acid" ], "Reaction": [ "Add piperazine to a solution of 2-(2-chloroethoxy)ethanol in a suitable solvent", "Add a base to the reaction mixture to facilitate the reaction", "Heat the reaction mixture to reflux for a suitable amount of time", "Cool the reaction mixture and add hydrochloric acid to form the dihydrochloride salt", "Isolate the product by filtration or other suitable means" ] } | |

CAS-Nummer |

85293-16-9 |

Molekularformel |

C8H19ClN2O2 |

Molekulargewicht |

210.70 g/mol |

IUPAC-Name |

2-(2-piperazin-1-ylethoxy)ethanol;hydrochloride |

InChI |

InChI=1S/C8H18N2O2.ClH/c11-6-8-12-7-5-10-3-1-9-2-4-10;/h9,11H,1-8H2;1H |

InChI-Schlüssel |

AYXMNBMQNHITDX-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CCOCCO.Cl.Cl |

Kanonische SMILES |

C1CN(CCN1)CCOCCO.Cl |

Andere CAS-Nummern |

85293-16-9 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)